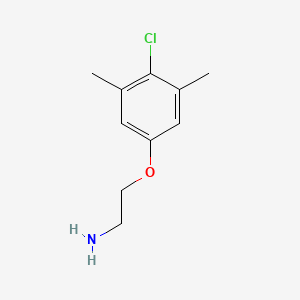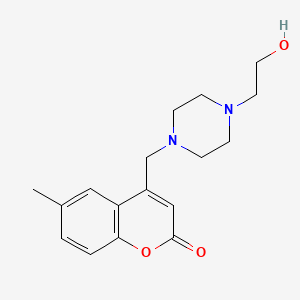
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is an organic compound with applications in various fields, including chemistry, biology, and potentially medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves multiple steps. Initially, the precursor chemicals undergo controlled reactions under specific conditions such as temperature, pressure, and the presence of catalysts. For instance:
Step 1: Synthesis of 3-chloropyridine-2-ol by chlorination of pyridine.
Step 2: Reaction of 3-chloropyridine-2-ol with 1-piperidinol to form 4-(3-chloropyridin-2-yloxy)piperidine.
Step 3: Coupling of the piperidine derivative with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent (e.g., EDCI) to yield the final product.
Industrial Production Methods
Industrial scale production would likely involve optimizing these steps to maximize yield and purity while minimizing cost. This typically includes:
Utilizing continuous flow reactors: to maintain consistent reaction conditions.
Scalability considerations: such as bulk purchasing of reagents and efficient waste management systems.
Purification techniques: like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone undergoes several types of chemical reactions:
Oxidation: Conversion to carboxylic acids or other oxidative states.
Reduction: Hydrogenation to reduce functional groups.
Substitution: Halogen substitution reactions given the chlorine in its structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane depending on the reaction's nature.
Major Products Formed
Major products depend on the specific reactions:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to alcohols or fully saturated compounds.
Substitution: Results in substituted derivatives of the original compound.
Scientific Research Applications
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is widely used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating biochemical pathways due to its reactive functional groups.
Medicine: Potentially as a precursor in drug development, given its complex structure.
Industry: Utilized in materials science for developing new polymers or surface treatments.
Mechanism of Action
Effects
The compound interacts with various molecular targets depending on its application. For instance, in a biological context, it might inhibit or activate specific enzymes.
Molecular Targets and Pathways
Key molecular targets could include receptor proteins, enzymes, or nucleic acids. Pathways influenced by this compound may involve cellular signaling or metabolic processes.
Comparison with Similar Compounds
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be compared with compounds like:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
1-(4-(3-Bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: These compounds share structural similarities but vary in their substituents, influencing their reactivity and application.
Conclusion
This compound is a versatile compound with a wide array of applications in research and industry. Its unique structure and reactivity make it a valuable asset in scientific exploration and technological innovation.
And there you have it, a comprehensive guide to this intriguing compound! If there's anything more you want to explore, I'm here for it.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWNMNFOLGTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2476386.png)
![4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B2476388.png)

![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)


![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)

